Ethyl 2-(2,5-dichlorothiophen-3-yl)-2-oxoacetate
Overview
Description
Ethyl 2-(2,5-dichlorothiophen-3-yl)-2-oxoacetate is a useful research compound. Its molecular formula is C8H6Cl2O3S and its molecular weight is 253.1 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
A study explored the one-pot synthesis of 1,4,5-trisubstituted 1,2,3-triazoles, demonstrating the utility of ethyl 2-oxoacetate derivatives in facilitating complex molecular structures. These compounds were evaluated for their structural properties and potential cytotoxicity, highlighting their significance in medicinal chemistry and drug design (Ahmed et al., 2016).
Research on catalytic asymmetric hydrogenation of ethyl 2-oxoacetate derivatives has been instrumental in the formal synthesis of cognitive enhancers, showcasing the compound's role in synthesizing highly enantioselective intermediates (Li et al., 2011).
Applications in Drug Synthesis and Evaluation
A novel ligand based on ethyl 2-oxoacetate was designed and evaluated for its anticancer activity against human breast cancer cells. This study underscores the compound's utility in developing chemotherapeutic treatments (Ragavan et al., 2020).
Ethyl 2-oxoacetate derivatives have been utilized in the synthesis of dual inhibitors for VEGFR-2 and EGFR tyrosine kinases, highlighting their potential as effective anti-cancer agents (Riadi et al., 2021).
Material Science and Chemistry
The compound has been employed in material science , where its derivatives are synthesized for potential use in photoelectronic devices, as indicated by their thermal stability and specific absorption characteristics (Shafi et al., 2021).
In the field of organic electronics , derivatives of ethyl 2-oxoacetate have been investigated for their electrochemical and electrochromic properties, contributing to the development of novel materials with potential applications in electronics (Hu et al., 2013).
Properties
IUPAC Name |
ethyl 2-(2,5-dichlorothiophen-3-yl)-2-oxoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O3S/c1-2-13-8(12)6(11)4-3-5(9)14-7(4)10/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZEPVHXRDFHYNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(SC(=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407144 | |
Record name | Ethyl (2,5-dichlorothiophen-3-yl)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30407144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32766-64-6 | |
Record name | Ethyl (2,5-dichlorothiophen-3-yl)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30407144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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